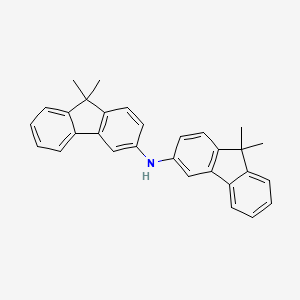

Bis(9,9-dimethyl-9H-fluoren-3-yl)amine

Description

Properties

Molecular Formula |

C30H27N |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

N-(9,9-dimethylfluoren-3-yl)-9,9-dimethylfluoren-3-amine |

InChI |

InChI=1S/C30H27N/c1-29(2)25-11-7-5-9-21(25)23-17-19(13-15-27(23)29)31-20-14-16-28-24(18-20)22-10-6-8-12-26(22)30(28,3)4/h5-18,31H,1-4H3 |

InChI Key |

ASRORRPIXCOKTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)NC3=CC4=C(C=C3)C(C5=CC=CC=C54)(C)C)C6=CC=CC=C61)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(9,9-dimethyl-9H-fluoren-3-yl)amine typically involves the reaction of 9,9-dimethylfluorene with an amine source under specific conditions. One common method includes the use of carbamic acid, N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)-, 1,1-dimethylethyl ester as a starting material . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of Bis(9,9-dimethyl-9H-fluoren-3-yl)amine involves scalable and chromatography-free synthesis methods. These methods are designed to produce the compound in multi-gram quantities, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Bis(9,9-dimethyl-9H-fluoren-3-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted fluorenes. These products have significant applications in pharmaceuticals and organic electronics .

Scientific Research Applications

Bis(9,9-dimethyl-9H-fluoren-3-yl)amine has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of organic sensitizers for dye-sensitized solar cells, contributing to advancements in renewable energy technologies

Mechanism of Action

The mechanism of action of Bis(9,9-dimethyl-9H-fluoren-3-yl)amine involves its interaction with specific molecular targets and pathways. In dye-sensitized solar cells, the compound acts as a hole transport material, facilitating the movement of charge carriers and enhancing the efficiency of the solar cell . The molecular targets include various organic and inorganic components of the solar cell, and the pathways involve electron transfer processes.

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

The electronic behavior of triarylamines is highly sensitive to substituent positioning and conjugation pathways. Key analogs include:

Key Observations :

- Substituent Position : Bis(9,9-dimethyl-9H-fluoren-3-yl)amine’s 3-position linkage disrupts linear conjugation compared to the 2-position isomer (Bis(9,9-dimethyl-9H-fluoren-2-yl)amine), reducing intramolecular charge transfer and hyperpolarizability .

- Spiro vs. Planar Cores : Spiro-linked analogs (e.g., CzFA) exhibit superior thermal stability and reduced intermolecular stacking, enhancing device longevity in OLEDs .

- Heteroatom Integration : Carbazole-containing derivatives (e.g., CzFA) improve triplet exciton confinement in phosphorescent OLEDs, achieving higher external quantum efficiency (EQE) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals the following decomposition temperatures (Td):

- Bis(9,9-dimethyl-9H-fluoren-3-yl)amine : Td ≈ 380°C (estimated from analogous structures ).

- SY283619 : Td > 400°C due to rigid phenanthrene substituents .

- CzFA: Td ≈ 420°C, attributed to spirobifluorene’s non-planar geometry .

The dimethylfluorene groups in all analogs mitigate thermal degradation, but bulkier substituents (e.g., phenanthrene) further enhance stability.

Device Performance

PhOLED Efficiency Comparison :

The lower efficiency of Bis(9,9-dimethyl-9H-fluoren-3-yl)amine compared to CzFA underscores the importance of spiro architectures in balancing charge transport and exciton confinement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.